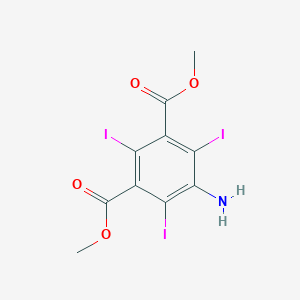

Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate

Description

Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate (CAS: 99-27-4, per ) is a triiodinated aromatic compound with two methyl ester groups at the 1- and 3-positions of the benzene ring. The 5-position is substituted with an amino group, while the 2-, 4-, and 6-positions are occupied by iodine atoms. This compound serves as a critical intermediate in synthesizing iodinated contrast agents such as iomeprol, which are used in medical imaging . Its synthesis involves catalytic hydrogenation of nitro precursors followed by iodination and esterification steps .

Properties

IUPAC Name |

dimethyl 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8I3NO4/c1-17-9(15)3-5(11)4(10(16)18-2)7(13)8(14)6(3)12/h14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGAAXSHLQHKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438780 | |

| Record name | Dimethyl 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154921-11-6 | |

| Record name | Dimethyl 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate typically involves the iodination of 5-amino-1,3-benzenedicarboxylic acid, followed by esterification. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid. The esterification is usually performed using methanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The iodine atoms can be reduced to form deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted derivatives with various functional groups.

Scientific Research Applications

Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of iodine metabolism and thyroid function.

Medicine: It serves as a contrast agent in medical imaging due to its high iodine content.

Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate involves its interaction with molecular targets through its iodine atoms. The iodine atoms enhance the compound’s ability to absorb X-rays, making it effective as a contrast agent in imaging techniques. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triiodinated Benzenedicarboxylates

The table below compares dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate with analogous compounds:

Key Observations:

- Functional group impact : Methyl esters (as in the target compound) improve solubility in organic media compared to carboxylic acids (e.g., 35453-19-1) or acid chlorides (e.g., 37441-29-5), which are more reactive but less stable .

- Halogen substitution : Brominated analogs (e.g., BOTVUC) exhibit lower radiopacity than iodinated derivatives, limiting their use in medical imaging .

- Amino vs. nitro groups: The amino group at position 5 enables conjugation reactions (e.g., with 3-amino-1,2-propanediol in iomeprol synthesis), while nitro groups (e.g., 5-nitroisophthalate) require reduction for further functionalization .

This compound:

Catalytic hydrogenation : 5-Nitroisophthalic acid dimethyl ester (CAS: 13290-96-5) is reduced to the amine derivative .

Iodination : The intermediate is treated with ICl in HCl/H₂SO₄ to introduce iodine atoms .

Esterification: Carboxylic acid groups (if present) are converted to methyl esters using methanol and acid catalysts .

Contrast with Similar Compounds:

- 5-Amino-2,4,6-triiodoisophthaloyl dichloride: Synthesized by reacting the dicarboxylic acid (35453-19-1) with thionyl chloride in aprotic solvents .

- MOF precursors: 5-Amino-2,4,6-triiodoisophthalic acid (35453-19-1) coordinates with metal ions (e.g., Ni²⁺) to form hydrogen-storage frameworks .

Biological Activity

Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate (often referred to as dimethyl triiodoisophthalate) is a synthetic compound notable for its applications in medical imaging as a non-ionic X-ray contrast agent. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : CHIN O

- Molecular Weight : 586.89 g/mol

- CAS Number : 154921-11-6

- Physical Properties :

- Boiling Point : Approximately 500.4 °C (predicted)

- Density : 2.511 g/cm³

- pKa : -2.61 (predicted)

Synthesis

The synthesis of this compound typically involves the following steps:

- Iodination of 5-amino-1,3-benzenedicarboxylic acid .

- Esterification to form the dimethyl ester derivative.

This process yields a compound with three iodine atoms positioned at the 2, 4, and 6 positions relative to the amino group on a benzene ring.

This compound functions primarily as a radiopaque agent in X-ray imaging. When administered into the body, it enhances the contrast of various tissues and organs during imaging procedures due to its high iodine content. The compound's mechanism involves absorption of X-rays by the iodine atoms, which significantly increases the visibility of vascular structures and organs in radiographic images.

Medical Imaging

The compound is predominantly used in medical imaging as a contrast agent. Its biological activity includes:

- Enhancing Image Quality : The presence of iodine allows for improved contrast in imaging studies such as angiography and computed tomography (CT).

Case Studies

Several clinical studies have evaluated the efficacy and safety of iodinated contrast agents in various imaging modalities:

- Angiography Studies : Clinical trials have demonstrated that iodinated contrast agents significantly enhance the visualization of vascular structures compared to non-iodinated agents.

- CT Imaging : Studies indicate that patients receiving iodinated contrast agents experience improved diagnostic accuracy in detecting tumors and vascular abnormalities.

Q & A

Basic: What are the recommended synthetic pathways for Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate?

Answer:

The synthesis typically involves sequential functionalization of a benzene core. A plausible route starts with dimethyl 5-aminoisophthalate ( ), followed by iodination at positions 2, 4, and 6. Triiodination may require controlled conditions (e.g., iodine monochloride in acetic acid) to avoid over-iodination or side reactions. Post-synthesis purification via recrystallization or column chromatography is critical, as residual iodine or intermediates can affect downstream applications. Characterization using NMR and mass spectrometry is recommended to confirm regioselectivity .

Advanced: How can Density Functional Theory (DFT) calculations optimize reaction conditions for this compound?

Answer:

DFT studies can predict transition states, intermediate stability, and regiochemical outcomes during iodination. For example, computational models can identify electron-deficient positions on the benzene ring, guiding reagent selection (e.g., electrophilic vs. radical iodination). A recent study on dimethyl acetylenedicarboxylate () demonstrated DFT’s utility in explaining reaction mechanisms and steric effects, which can be adapted to triiodo derivatives. Pairing DFT with experimental data (e.g., HPLC retention times) resolves ambiguities in reaction pathways .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Critical for verifying the positions of iodine substituents and ester groups. Aromatic proton signals are diagnostic for substitution patterns.

- Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns (due to three iodine atoms).

- IR Spectroscopy: Identifies ester carbonyl stretches (~1700 cm⁻¹) and amino groups (~3300 cm⁻¹).

- X-ray Crystallography: Resolves crystal packing and steric effects caused by iodine atoms (if single crystals are obtainable). Modern instruments, as noted in , enhance data accuracy .

Advanced: How should researchers address contradictions in reported NMR chemical shifts for this compound?

Answer:

Discrepancies often arise from solvent effects, concentration, or impurities. To resolve these:

- Standardize Conditions: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and consistent temperatures.

- Cross-Validate: Compare with computational NMR predictions (e.g., using Gaussian or ACD/Labs software).

- Replicate Experiments: Reproduce prior studies while controlling variables (e.g., pH, humidity).

emphasizes experimental design rigor to minimize variability .

Basic: What solubility properties influence experimental design for this compound?

Answer:

The compound’s solubility is governed by polar ester groups and hydrophobic iodine atoms. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., chloroform). Hansen solubility parameters () can predict compatibility with reaction matrices. For kinetic studies, ensure solvent choice does not deactivate catalysts (e.g., Pd in cross-coupling reactions) .

Advanced: What challenges arise during regioselective iodination of the benzene ring?

Answer:

Key challenges include:

- Steric Hindrance: Bulky iodine atoms can block subsequent substitutions.

- Electronic Effects: Electron-withdrawing ester groups deactivate the ring, necessitating strong iodinating agents.

- Byproduct Formation: Over-iodination or para/meta isomer mixtures may occur.

Strategies: - Use directing groups (e.g., –NH₂) to control iodination sites.

- Optimize stoichiometry and reaction time (monitor via TLC or in situ IR).

and highlight similar triiodo derivatives, suggesting iterative iodination steps improve selectivity .

Basic: How should researchers handle safety concerns related to iodine and ester groups?

Answer:

- Iodine Handling: Use fume hoods to avoid inhalation; neutralize spills with sodium thiosulfate.

- Ester Stability: Avoid strong bases (risk of hydrolysis) or high temperatures (decarboxylation).

- Personal Protective Equipment (PPE): Gloves and goggles are mandatory.

Refer to safety protocols in and for lab best practices .

Advanced: Can this compound serve as a precursor for radiocontrast agents? What modifications are needed?

Answer:

The triiodo structure mimics commercial radiocontrast agents (e.g., iopamidol). To enhance biocompatibility:

- Hydrolysis: Convert methyl esters to carboxylic acids for increased water solubility.

- Chelation: Introduce polyol groups (e.g., –OH) to improve binding to imaging targets.

discusses analogous dibutyl phthalate derivatives, emphasizing toxicity profiling for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.